molecular formula C18H13ClN2S B3036701 2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline CAS No. 400075-32-3

2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline

Cat. No. B3036701
CAS RN: 400075-32-3
M. Wt: 324.8 g/mol
InChI Key: IQCFQBZZCWLGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline, hereafter referred to as ‘2CPQ’, is a synthetic compound that is of interest to scientists due to its potential applications in the laboratory. This compound has been studied for its ability to interact with other molecules, its biochemical and physiological effects, and its potential for use in various laboratory experiments.

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Activities

Quinazoline derivatives have shown promising results in antimicrobial, analgesic, and anti-inflammatory activities. A study by Dash et al. (2017) synthesized a series of quinazoline derivatives and evaluated their activities in these areas. Five compounds demonstrated significant activity against microbes, while two showed noteworthy analgesic and anti-inflammatory properties. This suggests the potential of quinazoline derivatives, including 2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline, in developing new therapeutic agents (Dash et al., 2017).

Antitumor Activity

Quinazoline derivatives have also been investigated for their antitumor properties. Zhou et al. (2021) studied a quinazoline compound that showed promising antitumor activity in human hepatoma and melanoma cells. This highlights the potential of quinazoline compounds, including 2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline, in cancer research and treatment (Zhou et al., 2021).

Stability Under Stress Conditions

The stability of quinazoline compounds under various environmental stress conditions is crucial for their pharmaceutical application. Research by Gendugov et al. (2021) explored the stability of a quinazoline derivative under conditions like high temperature and oxidants. The study concluded that the compound is stable against aggressive environmental factors, except for hydrolysis in an alkaline environment. This information is pertinent for the development and storage of drugs based on quinazoline derivatives like 2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline (Gendugov et al., 2021).

Synthesis Optimization

Optimizing the synthesis of quinazoline derivatives is key to their effective use in pharmaceuticals. Noolvi and Patel (2013) worked on modifying the synthesis methodology of quinazoline derivatives to improve yields and address issues like ring opening during synthesis. This optimization can apply to the synthesis of 2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline, potentially enhancing its production efficiency (Noolvi & Patel, 2013).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-prop-2-ynylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2S/c1-2-10-22-18-15-8-3-4-9-16(15)20-17(21-18)12-13-6-5-7-14(19)11-13/h1,3-9,11H,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCFQBZZCWLGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC(=NC2=CC=CC=C21)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline
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2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline
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2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline
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2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline
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2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline
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2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline

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